S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione

Hepatotoxicity Pneumotoxicity Styrene metabolite

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione (CAS 1309781-40-5) is a structurally defined glutathione S-conjugate of 4-(2-oxiranyl)-phenol (4VPO), and a stable metabolite of 4-vinylphenol (4VP) – a minor but highly potent hepatotoxic and pneumotoxic metabolite of styrene. This compound is formed via cytochrome P450-mediated epoxidation of 4VP, primarily through CYP2E1 and CYP2F2, followed by glutathione conjugation, with the highest conjugation activity observed in mouse lung microsomes.

Molecular Formula C₁₈H₂₅N₃O₈S
Molecular Weight 443.47
CAS No. 1309781-40-5
Cat. No. B1146002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione
CAS1309781-40-5
SynonymsL-γ-Glutamyl-S-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]-L-cysteinylglycine; 
Molecular FormulaC₁₈H₂₅N₃O₈S
Molecular Weight443.47
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)9-30-14(8-22)10-1-3-11(23)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione (CAS 1309781-40-5): A Definitive Metabolite of 4-Vinylphenol for Pulmonary Toxicology Research


S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione (CAS 1309781-40-5) is a structurally defined glutathione S-conjugate of 4-(2-oxiranyl)-phenol (4VPO), and a stable metabolite of 4-vinylphenol (4VP) – a minor but highly potent hepatotoxic and pneumotoxic metabolite of styrene [1]. This compound is formed via cytochrome P450-mediated epoxidation of 4VP, primarily through CYP2E1 and CYP2F2, followed by glutathione conjugation, with the highest conjugation activity observed in mouse lung microsomes [1]. It serves as a critical biomarker for 4VP metabolic flux and is distinguished from styrene oxide-derived glutathione conjugates by the presence of the 4-hydroxyphenyl moiety, which confers unique polarity, chromatographic behavior, and biological significance [1].

Why Generic Glutathione Conjugates Cannot Substitute for S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione in Toxicity Mechanism Studies


Glutathione conjugates are not functionally interchangeable. S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione originates from 4VP, a styrene metabolite that is several times more hepatotoxic and pneumotoxic than styrene or styrene oxide at lower doses in rodents [1]. In contrast, S-(1-phenyl-2-hydroxyethyl)glutathione and S-(2-phenyl-2-hydroxyethyl)glutathione are derived from styrene oxide and are moderately nephrotoxic, targeting a different organ system [2]. The 4-hydroxyphenyl substitution on the target compound alters its polarity, chromatographic retention, and biological recognition relative to non-hydroxylated phenyl conjugates [1]. Furthermore, the regioisomeric identity of the conjugate (1-substituted vs. 2-substituted) is not arbitrary; 4VPO-GSH regioisomer formation is differentially modulated by CYP2F2 versus CYP2E1 inhibition, meaning that the specific isomeric form reflects a discrete enzymatic pathway [1]. Substituting with a generic or closely related glutathione conjugate would confound metabolic pathway tracing, biomarker quantification, and toxicity attribution.

Quantitative Differentiation Evidence for S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione Against Closest Analogs


Enhanced Hepatotoxicity and Pneumotoxicity of the Parent Compound 4-Vinylphenol Compared to Styrene and Styrene Oxide in Rodent Models

The biological significance of S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione is inextricably linked to the potency of its parent compound, 4-vinylphenol (4VP). 4VP has been demonstrated to be substantially more hepatotoxic and pneumotoxic than either styrene or styrene oxide (SO) at lower doses in both rats and mice [1]. In mouse models, 4VP at doses of 100 mg/kg (0.83 mmol/kg, i.p.) – a dose known to be more hepatotoxic and pneumotoxic than styrene or styrene oxide – caused dose-dependent increases in serum sorbitol dehydrogenase (SDH), a specific marker of hepatocellular injury [2]. By contrast, styrene oxide glutathione conjugates (PHEG isomers) are primarily associated with nephrotoxicity, characterized by elevated urinary glucose, gamma-glutamyl transpeptidase, and glutamate dehydrogenase in Fischer-344 rats [3]. This organ-specific toxicity divergence means that the glutathione conjugate of 4VP serves as a marker for a toxicological pathway that is mechanistically and anatomically distinct from that of styrene oxide-derived conjugates.

Hepatotoxicity Pneumotoxicity Styrene metabolite

Differential Glutathione Depletion Kinetics of 4-Vinylphenol Versus Styrene and Styrene Oxide In Vivo

Despite 4VP being more potent as a hepatotoxicant and pneumotoxicant, the degree of hepatic and pulmonary glutathione depletion caused by 4VP at 100 mg/kg (0.83 mmol/kg, i.p.) is quantitatively less than that caused by styrene (600 mg/kg, 5.8 mmol/kg) and styrene oxide [1][2]. In mouse Clara cells – the primary pulmonary target of styrene toxicity – significant decreases in glutathione were observed 3 hours after treatment with racemic SO and R-SO, whereas 4VP elicited a distinct depletion and recovery time course [3]. This paradoxical observation (greater toxicity with less GSH depletion) indicates that 4VP toxicity proceeds through a mechanism distinct from simple GSH scavenging, possibly involving CYP-mediated bioactivation to the epoxide 4VPO, which then forms the glutathione conjugate represented by S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione [1]. The conjugate thus captures a unique toxicodynamic signature that is qualitatively different from that of styrene or SO-derived conjugates.

Glutathione depletion Oxidative stress Tissue-specific toxicity

CYP2E1- and CYP2F2-Dependent Regioisomer Formation of 4VPO-Glutathione Conjugates Enables Isozyme-Specific Metabolic Tracing

The epoxidation of 4VP to 4VPO is catalyzed primarily by CYP2E1 and CYP2F2, with CYP2F2 playing a particularly important role in styrene-induced pulmonary toxicity [1]. Zhang et al. (2011) demonstrated that 4VPO reacts with GSH to form the glutathione conjugate (i.e., S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione and its regioisomer S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione), and that relative formation rates of these regioisomers are differentially affected by inhibitors of CYP2F2 versus CYP2E1 in microsomal incubations [2]. In contrast, styrene oxide glutathione conjugates are formed via a distinct epoxidation pathway and yield a different regioisomeric pair (1-PHEG and 2-PHEG) with regioisomer ratios that depend on the enantiomer of styrene oxide (e.g., R-(+)-phenyloxirane gives a 6.1:1 ratio of conjugate 1 to conjugate 2, while S-(−)-phenyloxirane gives a 1:32 ratio) [3]. The 4VPO-GSH conjugate regioisomer profile is therefore a unique functional readout of CYP2E1/CYP2F2 activity, unobtainable with styrene oxide-derived conjugates.

CYP2E1 CYP2F2 Regioisomer Pulmonary metabolism

Structural Distinction from S-(4-Hydroxybenzyl)glutathione: Different Linker Geometry Drives Divergent Biological Activity

S-(4-Hydroxybenzyl)glutathione (CAS 129636-38-0) is a structurally related glutathione conjugate containing a 4-hydroxyphenyl group, but with a methylene (-CH2-) linker to the sulfur rather than the hydroxyethyl (-CH(OH)-CH2-) linker present in S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione. S-(4-Hydroxybenzyl)glutathione is a naturally occurring plant-derived conjugate that inhibits the in vitro binding of kainic acid to brain glutamate receptors with an IC50 of 2 μM [1]. This pronounced neuropharmacological activity has not been reported for the 4VPO-derived conjugate, which has instead been characterized as a detoxification metabolite of 4VP associated with pulmonary and hepatic metabolism [2]. The additional hydroxyl group and extended linker in the target compound create a different hydrogen-bonding profile and conformational flexibility, resulting in distinct biological recognition and chromatographic retention time [2]. Researchers working on glutamate receptor pharmacology must not confuse these two compounds.

Structural analog Receptor binding SAR

Isotopically Labeled 13C,d2 Analog Enables Definitive Quantification in Complex Biological Matrices via LC-MS/MS

Accurate quantification of S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione in biological samples (e.g., microsomal incubations, tissue homogenates, urine) requires an isotopically labeled internal standard to correct for matrix effects and ionization efficiency variations. A 13C,d2-labeled analog (CAS 1309781-40-5 unlabeled; labeled analog molecular weight 446.48 Da) is commercially available and provides a mass shift of +3 Da relative to the unlabeled compound [1]. This mass difference is analytically sufficient for baseline resolution in triple quadrupole MS detection, enabling isotope dilution mass spectrometry with improved accuracy and precision compared to external calibration or structurally dissimilar internal standards [1]. In the context of the Zhang et al. (2011) methodology, which required quantification of 4VPO-GSH conjugate formation across multiple microsomal incubation conditions with CYP inhibitors, the use of a co-eluting stable isotope-labeled analog minimizes quantification bias caused by differential ion suppression across complex sample matrices [2]. While S-(4-hydroxybenzyl)glutathione also has labeled analogs available, the specific chromatographic and mass spectrometric properties of the 4VPO conjugate necessitate a matched internal standard for method validation.

Isotope dilution LC-MS/MS Stable isotope Quantitative analysis

Validated Application Scenarios for S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione in Toxicology, Analytical Chemistry, and Drug Metabolism


In Vitro CYP2E1/CYP2F2 Activity Probe for Pulmonary Toxicology Studies

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione serves as a pathway-specific endpoint for quantifying CYP2E1- and CYP2F2-mediated bioactivation of 4VP in lung microsomal preparations. The differential sensitivity of 4VPO-GSH regioisomer formation to CYP2F2 versus CYP2E1 inhibitors, as established by Zhang et al. (2011), enables researchers to dissect the relative contributions of these two CYP isoforms to pulmonary metabolic activation [1]. This application is directly supported by the finding that 4VP is several times more potent as a pneumotoxicant than styrene or styrene oxide [1], and that CYP2F2 plays a critical role in styrene-induced pulmonary toxicity [2].

Biomarker Quantification in 4-Vinylphenol Metabolic Flux Studies Using Isotope Dilution LC-MS/MS

When paired with its 13C,d2-labeled analog, S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione enables precise and accurate quantification of 4VP detoxification flux in complex biological matrices [1]. This application is essential for researchers studying the balance between 4VP bioactivation (toxification) and glutathione conjugation (detoxification) in liver and lung tissues, where matrix effects can significantly compromise quantification accuracy [2]. The matched isotopic internal standard provides identical chromatographic retention and ionization efficiency, a decisive analytical advantage over non-matched internal standards [1].

Mechanistic Discrimination of 4-Vinylphenol Toxicity from Styrene Oxide Toxicity Pathways

Given that 4VP and styrene oxide produce glutathione conjugates with distinct organ toxicity profiles (4VP: hepatotoxicity and pneumotoxicity; styrene oxide conjugates: nephrotoxicity [1][2]), S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione is the appropriate analytical standard for studies seeking to attribute toxicity to the 4VP metabolic pathway specifically. Researchers investigating the paradoxical finding that 4VP causes greater toxicity with less GSH depletion than styrene or SO [3] require the correct conjugate to validate formation of 4VPO-GSH as a detoxification product distinct from styrene oxide-GSH conjugates.

Reference Standard for Structural Confirmation of 4VPO-GSH Conjugates in Unknown Metabolite Identification

In studies characterizing the full metabolic profile of 4VP (e.g., following incubation with mouse, rat, or human microsomes), multiple glutathione conjugates are formed, including 4VPO-GSH and 4VP catechol-GSH conjugates [1]. S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione provides a characterized reference standard with known chromatographic retention time and mass spectrometric fragmentation pattern, enabling definitive identification of the 4VPO-derived conjugate among the mixture of GSH adducts [1]. Its structural distinction from S-(4-Hydroxybenzyl)glutathione (which has a different linker and biological activity [4]) further reinforces the need for compound-specific reference standards in metabolite identification workflows.

Quote Request

Request a Quote for S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.